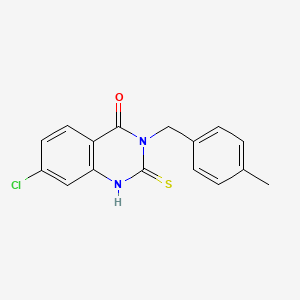
7-氯-3-(4-甲基苄基)-2-硫代-2,3-二氢喹唑啉-4(1H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "7-chloro-3-(4-methylbenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one" is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar quinazoline derivatives and their synthesis, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of 5-chloro-2-thiophenyl-1,2,3-triazolylmethyldihydroquinolines involves Huisgen's [3+2] dipolar cycloaddition, which is a common method for constructing heterocyclic compounds . Similarly, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline is achieved through a five-step process including substitution, nitration, reduction, cyclization, and chlorination, with a total yield of 29.2% . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a bicyclic system containing nitrogen atoms. The presence of substituents such as chloro, methoxy, and thioxo groups can significantly influence the chemical behavior and biological activity of these molecules. For example, the structure of 7-chloro-4-methoxyquinoline was modified through reactions with thiophosgene, leading to a product with a 2-thioxoquinoline moiety . This suggests that the compound "7-chloro-3-(4-methylbenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one" would also have a complex structure with potential reactive sites for further chemical modifications.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, which can be utilized to synthesize new compounds with potential pharmacological properties. The study on 7-chloro-4-methoxyquinoline shows that it can undergo ring scission when treated with thiophosgene, leading to different heterocyclic systems . This indicates that the compound may also participate in similar reactions, which could be explored for the development of new therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The presence of halogens, such as chlorine, and functional groups like methoxy and thioxo, can affect properties like solubility, melting point, and reactivity. Although the specific properties of "7-chloro-3-(4-methylbenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one" are not detailed in the provided papers, the synthesis and reactions of similar compounds suggest that it would exhibit unique characteristics pertinent to its structure .
科学研究应用
合成方法
- 使用二硫代氨基甲酸酯化学开发了一种合成 2-硫代-2,3-二氢喹唑啉-4(1H)-酮衍生物(如 7-氯-3-(4-甲基苄基)-2-硫代-2,3-二氢喹唑啉-4(1H)-酮)的实用方法。该方法具有简单、高产和成本效益的优点 (Azizi & Edrisi, 2017)。
抗菌和抗惊厥活性
- 3-取代-2-硫代喹唑啉-4(3H)-酮的新型衍生物(可能包括与 7-氯-3-(4-甲基苄基)-2-硫代-2,3-二氢喹唑啉-4(1H)-酮结构类似的化合物)对各种细菌和真菌表现出广谱活性,以及有效的抗惊厥活性 (Rajasekaran, Rajamanickam, & Darlinquine, 2013)。
细胞毒性作用和凋亡诱导
- 某些喹唑啉酮衍生物对 MCF-7 乳腺癌细胞表现出显着的细胞毒性作用,具有明显的凋亡特征,表明在癌症研究和治疗中具有潜在应用 (Zahedifard 等,2015)。
偶氮甲碱衍生物的合成
- 3-芳基-2-硫代-2,3-二氢喹唑啉-4(1H)-酮的偶氮甲碱衍生物(包括 7-氯变体)已被合成和表征,表明它们在各种化学和药物应用中的潜在效用 (Saeed, Mahmood, & Flörke, 2014)。
抗菌活性
- 与 7-氯-3-(4-甲基苄基)-2-硫代-2,3-二氢喹唑啉-4(1H)-酮相似的化合物对多种细菌表现出显着的抗菌活性,表明它们作为抗菌剂的潜力 (Osarumwense, 2022)。
缓蚀
- 喹唑啉酮化合物已被研究用作酸性环境中低碳钢的缓蚀剂,表明这些化学品具有潜在的工业应用 (Hashim 等,2012)。
抗菌染料
- 已经合成了具有抗菌性能的新型喹唑啉酮基活性染料,证明了喹唑啉酮衍生物在纺织和制药工业中的多功能性 (Patel & Patel, 2011)。
属性
IUPAC Name |
7-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-10-2-4-11(5-3-10)9-19-15(20)13-7-6-12(17)8-14(13)18-16(19)21/h2-8H,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUBVGQHTUAIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

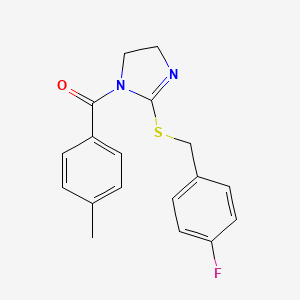
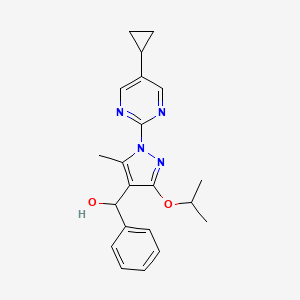
![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B3008677.png)
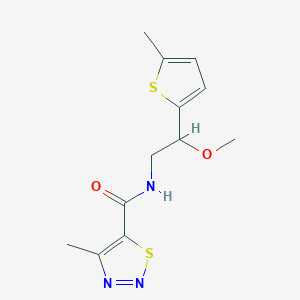
![3-benzyl-5-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3008681.png)
![benzyl 2-(3-(4-chlorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B3008682.png)

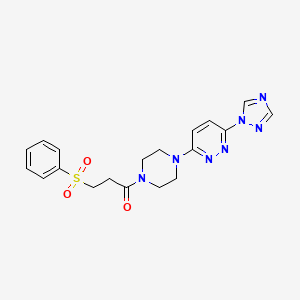
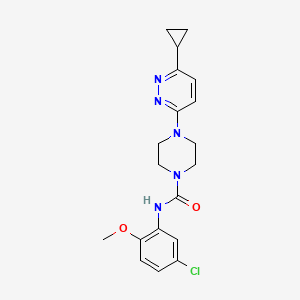
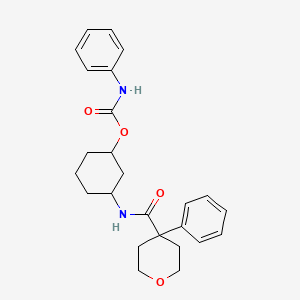
![2-((2-chloro-6-fluorobenzyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008691.png)
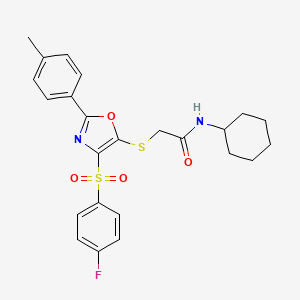
![(4-Methylthiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3008695.png)
![1-(2,6-Difluorophenyl)-3-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B3008696.png)